molecular formula C19H21BrN2O B1292947 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-01-2

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1292947
M. Wt: 373.3 g/mol
InChI Key: HJPQDFWWTJXLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Total Synthesis of Biologically Active Benzophenone Derivatives

The synthesis of complex benzophenone derivatives has been a subject of interest due to their biological activities. A notable achievement in this area is the first-time synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . This synthesis highlights the potential for creating biologically active compounds through meticulous synthetic strategies.

Analytical Determination in Commercial Products

Benzophenone-3 (BENZO), a common ingredient in sunscreen preparations, has been analyzed using new electroanalytical procedures. These procedures utilize cyclic and square-wave voltammetry with boron-doped diamond electrodes. The reduction of BENZO in Britton-Robinson buffer using this electrode type results in an irreversible peak, which has been successfully applied to the analysis of BENZO in commercial pharmaceutical preparations .

Synthesis and Characterization of Benzophenone Intermediates

The synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, a key intermediate for preparing norathyriol, has been achieved from trimethoxybenzene through a two-step process. The first step involves methylation under specific conditions, yielding a 95% yield, followed by a Friedel-Crafts reaction with 2-bromo-4,5-dimethoxy benzoic acid. The final product's structure was confirmed by various spectroscopic methods, indicating the precision and reliability of the synthetic approach .

Metabolite Analysis in Human Urine

The study of the urinary excretion pattern of Benzophenone-3 (BZ-3) and its metabolite 2,4-Dihydroxybenzophenone (DHB) in human urine has been conducted using solid-phase extraction and reverse-phase high-performance liquid chromatography (HPLC). This method proved to be sensitive, accurate, and reproducible, suitable for handling a large number of samples. The excretion pattern varied among individuals, suggesting potential differences in enzyme activity or genetic polymorphism .

Generation and Interception of Isobenzofurans

The generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones has been explored, with 2-(bromomethyl)benzophenone being converted into naphthalene derivatives through a mechanism involving the displacement of bromide by a neighbouring carbonyl group. The resulting isobenzofuran undergoes cycloaddition and subsequent aromatization. This study provides insight into the reactivity of benzophenone derivatives and their potential transformations .

Scientific Research Applications

UV Absorption and Stability

1. UV Absorber in Cosmetics and Industrial Products Benzophenone derivatives, including 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone, are widely recognized for their ability to absorb and dissipate ultraviolet (UV) light, making them valuable as UV stabilizers in various industrial products, cosmetics, and sunscreen agents. This property helps in protecting human skin and various products from UV irradiation, ensuring longevity and safety (Okereke et al., 1995).

Environmental Impact and Ecotoxicology

2. Environmental Persistence and Ecotoxicological Concerns The widespread use of benzophenone derivatives has led to their frequent detection in surface waters, sediments, and biota, raising concerns about their potential environmental impact and ecotoxicology. Studies indicate that these compounds can have endocrine-disrupting effects on aquatic organisms, including alterations in sex hormone levels and reproductive functions (Kim et al., 2014).

Bioavailability and Pharmacokinetics

3. Bioavailability and Disposition in Organisms Research has demonstrated that benzophenone derivatives can be readily absorbed through the skin and other routes, leading to their presence in various tissues and bodily fluids. Studies focusing on the bioavailability and disposition of these compounds in organisms have provided valuable insights into their metabolism, tissue distribution, and excretion patterns, which are crucial for understanding their potential effects on human health and the environment (Okereke et al., 1994).

properties

IUPAC Name

(3-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPQDFWWTJXLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643870
Record name (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-01-2
Record name (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.